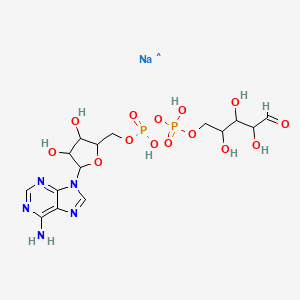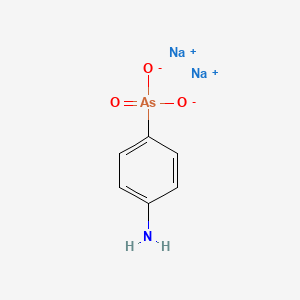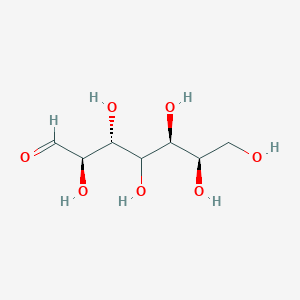
Adenosin-5'-diphosphoribose-Natriumsalz
Übersicht
Beschreibung
Adenosine 5’-diphosphoribose sodium salt (ADP-Ribose) is used as the basic building block and a substrate in the formation of poly (ADP-ribose) by members of the poly (ADP-ribose) polymerase (PARP) family . It is a nicotinamide adenine nucleotide (NAD+) metabolite .
Molecular Structure Analysis
The molecular structure of Adenosine 5’-diphosphoribose sodium salt is represented by the empirical formula C15H23N5O14P2 . It has a molecular weight of 559.32 .Chemical Reactions Analysis
Adenosine 5’-diphosphoribose sodium salt is involved in various chemical reactions. For instance, it is an activating signal for TRPM2 channels, promoting Ca2+ elevation through extracellular Ca2+ influx and/or lysosomal Ca2+ release .Physical And Chemical Properties Analysis
Adenosine 5’-diphosphoribose sodium salt is a powder with an assay of ≥93% . It is stored at a temperature of -20°C . It is soluble in water .Wissenschaftliche Forschungsanwendungen
DNA-Reparatur
Adenosin-5'-diphosphoribose-Natriumsalz wird als Substrat bei der Bildung von Poly(ADP-Ribose) durch Mitglieder der Poly(ADP-Ribose)-Polymerase (PARP)-Familie verwendet. Dieser Prozess ist entscheidend für DNA-Reparaturmechanismen, da er zur Wiederherstellung von DNA-Schäden beiträgt und die genomische Stabilität erhält .
Apoptose-Signalgebung
Die Verbindung spielt eine bedeutende Rolle bei der Apoptose-Signalgebung. Die Bildung und der Abbau von Poly(ADP-Ribose) sind wichtige Bestandteile der Pfade, die zum programmierten Zelltod führen, der für die Entfernung beschädigter Zellen unerlässlich ist .
Aktivierung des TRPM2-Kanals
Es dient als der stärkste und primäre intrazelluläre Ca2±-durchlässige Kationen-TRPM2-Kanalaktivator. Diese Aktivierung ist für verschiedene physiologische Prozesse von Bedeutung, darunter die Regulierung der Körpertemperatur und die Wahrnehmung von oxidativem Stress .
Steigerung der Autophagie
This compound kann die Autophagie verbessern, die der Mechanismus des Körpers ist, um beschädigte Zellen zu entfernen, um neuere, gesündere Zellen zu regenerieren .
Studien zur Gefäßantwort
Es wurde als Testverbindung zur Untersuchung endothelabhängiger Gefäßantworten bei verschiedenen Rattenarten verwendet. Dies hilft zu verstehen, wie Blutgefäße unter verschiedenen Bedingungen reagieren .
Studien zur glatten Muskulatur und zum Endothel
Die Verbindung wurde verwendet, um verschiedene P2-purinerge Rezeptorsubtypen an der glatten Gefäßmuskulatur und dem Endothel von Hunden zu untersuchen. Diese Forschung kann zur Behandlung von Herz-Kreislauf-Erkrankungen beitragen .
Rationales Design von Antagonisten
Es wurden Untersuchungen zur Struktur-Aktivitäts-Beziehung von Adenosin-5'-diphosphoribose am TRPM2-Kanal durchgeführt, um das rationale Design von Antagonisten zu unterstützen, die in therapeutischen Interventionen eingesetzt werden könnten .
Nukleotidstoffwechsel
Es ist auf verschiedene Nukleotidverbindungen aktiv und spielt eine Rolle im Nukleotidstoffwechsel, der für zelluläre Prozesse wie Energieübertragung und Signaltransduktion grundlegend ist .
Jede oben genannte Anwendung repräsentiert ein einzigartiges Feld, in dem this compound signifikant zur wissenschaftlichen Forschung und zu potenziellen therapeutischen Fortschritten beiträgt.
Creative Enzymes MilliporeSigma DrugBank Online glpbio.com ACS Publications
Wirkmechanismus
Target of Action
Adenosine 5’-diphosphoribose sodium salt, also known as ADP-Ribose, primarily targets the Transient Receptor Potential Melastatin 2 (TRPM2) channels . These channels are intracellular Ca2±permeable cation channels . It also targets the Poly (ADP-ribose) Polymerase (PARP) family , which plays a crucial role in DNA repair and apoptosis signaling .
Mode of Action
ADP-Ribose acts as a potent activator of the TRPM2 channels . It promotes Ca2+ elevation through extracellular Ca2+ influx and/or lysosomal Ca2+ release . Additionally, ADP-Ribose serves as a substrate in the formation of poly (ADP-ribose) by members of the PARP family .
Biochemical Pathways
The activation of TRPM2 channels by ADP-Ribose leads to an increase in intracellular calcium levels . This can trigger various downstream effects, including the activation of calcium-dependent signaling pathways. Furthermore, the formation and degradation of poly (ADP-ribose) by the PARP family, using ADP-Ribose as a substrate, are important components of DNA repair and apoptosis signaling .
Result of Action
The activation of TRPM2 channels by ADP-Ribose can lead to various cellular responses, including autophagy . Autophagy is a cellular process involved in the degradation and recycling of cellular components. Additionally, the role of ADP-Ribose in the formation of poly (ADP-ribose) contributes to DNA repair and apoptosis signaling .
Safety and Hazards
Adenosine 5’-diphosphoribose sodium salt can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is advised .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Adenosine 5’-diphosphoribose sodium salt plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a substrate in the formation of poly (ADP-ribose) by members of the poly (ADP-ribose) polymerase (PARP) family . Poly (ADP-ribose) formation and degradation are important components of DNA repair and apoptosis signaling .
Cellular Effects
Adenosine 5’-diphosphoribose sodium salt has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it initiates the transient receptor potential subfamily melastatin, type 2 (TRPM2), a Na+, Ca2+, and K+ cation channel .
Molecular Mechanism
The molecular mechanism of action of Adenosine 5’-diphosphoribose sodium salt involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is the most potent and primary intracellular Ca2±permeable cation TRPM2 channel activator .
Eigenschaften
InChI |
InChI=1S/C15H23N5O14P2.Na/c16-13-9-14(18-4-17-13)20(5-19-9)15-12(26)11(25)8(33-15)3-32-36(29,30)34-35(27,28)31-2-7(23)10(24)6(22)1-21;/h1,4-8,10-12,15,22-26H,2-3H2,(H,27,28)(H,29,30)(H2,16,17,18); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIWKNSMPKNKBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC(C(C(C=O)O)O)O)O)O)N.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5NaO14P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585049 | |
| Record name | Adenosine 5'-diphosphoribose sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68414-18-6 | |
| Record name | Adenosine 5'-diphosphoribose sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenosine 5'-diphosphoribose sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















